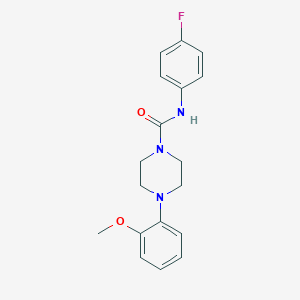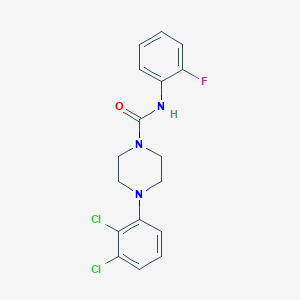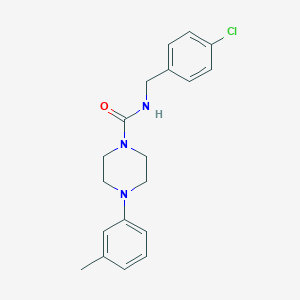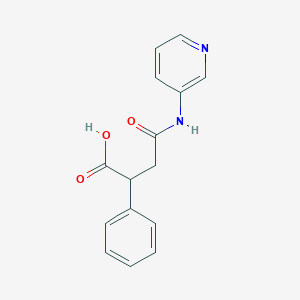![molecular formula C21H28N2O4 B281952 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B281952.png)
2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid, also known as CHX-1, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid is not fully understood, but it is believed to act through the inhibition of multiple signaling pathways involved in cancer progression and inflammation. 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. It also inhibits the activity of protein kinase B (AKT), a signaling pathway that promotes cell survival and proliferation.
Biochemical and Physiological Effects:
2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid has been found to have minimal toxicity in normal cells and tissues, while exhibiting potent anti-cancer and anti-inflammatory effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while reducing the production of pro-inflammatory cytokines and chemokines. Moreover, 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid has been found to inhibit the formation of new blood vessels in tumors, thereby reducing the supply of nutrients and oxygen to cancer cells.
Advantages and Limitations for Lab Experiments
2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potent anti-cancer and anti-inflammatory effects. However, its solubility in aqueous solutions is limited, which may affect its bioavailability and efficacy in vivo. Moreover, further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties.
Future Directions
For 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid include the development of novel formulations and delivery systems to enhance its solubility and bioavailability. Moreover, further studies are needed to investigate its potential as a therapeutic agent for various cancers and inflammatory diseases, as well as its effects on normal cells and tissues. Additionally, the use of 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid in combination with other drugs or therapies should be explored to enhance its efficacy and reduce potential side effects.
In conclusion, 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid is a promising compound with potent anti-cancer and anti-inflammatory effects. Its ease of synthesis, low toxicity, and multiple mechanisms of action make it an attractive candidate for future research and development. Further studies are needed to elucidate its mechanism of action, optimize its pharmacokinetic properties, and investigate its potential as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid involves the reaction between cyclohexylamine and 2-nitrobenzoyl chloride, followed by the reduction of the nitro group with tin (II) chloride to yield 2-(cyclohexylamino)benzoic acid. The acid is then coupled with cyclohexanecarboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents to produce 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid.
Scientific Research Applications
2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties in various in vitro and in vivo studies. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and suppress the formation of new blood vessels in tumors. Moreover, 2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
properties
Molecular Formula |
C21H28N2O4 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-[[2-(cyclohexylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C21H28N2O4/c24-19(15-10-4-5-11-16(15)21(26)27)23-18-13-7-6-12-17(18)20(25)22-14-8-2-1-3-9-14/h6-7,12-16H,1-5,8-11H2,(H,22,25)(H,23,24)(H,26,27) |
InChI Key |
ALFBLQJAAFEFCE-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C3CCCCC3C(=O)O |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C3CCCCC3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281869.png)





![4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B281887.png)
![2-{[(2-Methylbenzyl)amino]carbonyl}benzoic acid](/img/structure/B281889.png)
![4-[2-(Hydroxymethyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B281890.png)
![4-[(2-Methylbenzyl)amino]-4-oxo-2-butenoicacid](/img/structure/B281891.png)
![(Z)-4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B281893.png)

![7-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B281895.png)
![4-methyl-7-{2-[4-(2-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one](/img/structure/B281896.png)